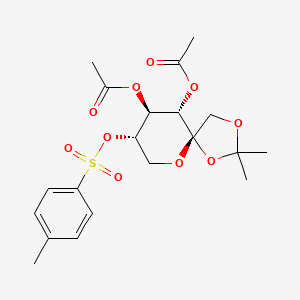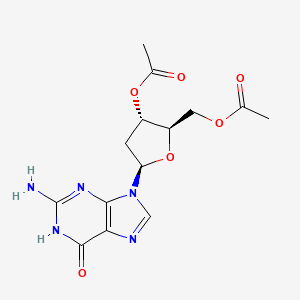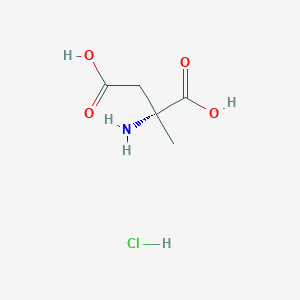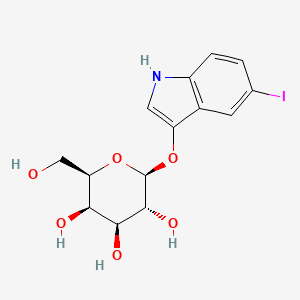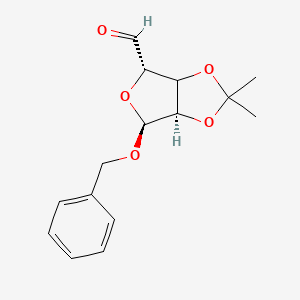![molecular formula C28H56O8 B1140127 2-[2-[2-[2-[2-[2-[2-[4-(2,4,4-Trimethylpentan-2-yl)cyclohexyl]oxyethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol CAS No. 101013-07-4](/img/structure/B1140127.png)
2-[2-[2-[2-[2-[2-[2-[4-(2,4,4-Trimethylpentan-2-yl)cyclohexyl]oxyethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-[2-[2-[2-[2-[2-[4-(2,4,4-Trimethylpentan-2-yl)cyclohexyl]oxyethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol is a useful research compound. Its molecular formula is C28H56O8 and its molecular weight is 520.74. The purity is usually 95%.
BenchChem offers high-quality 2-[2-[2-[2-[2-[2-[2-[4-(2,4,4-Trimethylpentan-2-yl)cyclohexyl]oxyethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[2-[2-[2-[2-[2-[2-[4-(2,4,4-Trimethylpentan-2-yl)cyclohexyl]oxyethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Environmental Impact and Biodegradability
Triton X-100R.7 has been extensively studied for its impact on water and soil environments . Research results vary, with some studies suggesting that it is non-biodegradable and toxic, while others indicate that it can enhance or inhibit the bioremediation of polycyclic aromatic hydrocarbons (PAH) . The sustainable application of Triton X-100R.7 depends on minimizing the accumulation of toxic and non-biodegradable substances in soil and water environments .
Use in Bioremediation Processes
Triton X-100R.7 is a non-ionic surfactant that has wide applications in bioremediation processes . It is particularly effective in the bioremediation of hydrophobic hydrocarbons contaminated sites . The limited solubility and bioavailability of PAH can be overcome by Triton X-100R.7, which enhances the bioremediation process .
Surfactant Properties
Surfactants like Triton X-100R.7 have unique surface properties that reduce surface tension . This leads to their wide application in household products like laundry detergents, and in industrial processes .
Inhibition Mechanisms
Triton X-100R.7 has been found to inhibit anaerobic sludge organisms and some single aerobic organisms . The inhibition mechanisms include substrate shortage, physiological membrane-damaging, and/or alteration in organism cell membrane .
Adsorption and Biodegradation
Adsorption and biodegradation are mechanisms of Triton X-100R.7 removal . It has been shown to be biodegradable by aerobic and anaerobic municipal wastewater sludge and Vibrio cyclitrophicus-sp-Nov organism .
Aggregation Properties
Further research is being conducted on the aggregation properties of Triton X-100R.7 in a mixture of ordinary and heavy water .
Mechanism of Action
Triton X-100R.7, also known as 2-[2-[2-[2-[2-[2-[2-[4-(2,4,4-Trimethylpentan-2-yl)cyclohexyl]oxyethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol, is a non-ionic surfactant with a wide range of applications in biochemical and cellular biology research .
Target of Action
The primary targets of Triton X-100R.7 are cell membranes and membrane-bound proteins . It interacts with the lipid bilayer of cell membranes and solubilizes membrane proteins, making them accessible for further biochemical analysis .
Mode of Action
Triton X-100R.7 interacts with its targets through a process called solubilization . It inserts into the lipid bilayer of the cell membrane, disrupting the membrane structure and creating pores . This allows ions to freely pass through the membrane, leading to changes in the cell’s internal environment .
Biochemical Pathways
The disruption of the cell membrane by Triton X-100R.7 affects various biochemical pathways. It inhibits light-induced conformational changes, light-dependent hydrogen ion transport, and photophosphorylation in chloroplasts . This suggests that Triton X-100R.7 can significantly impact energy production and other biochemical processes within the cell .
Result of Action
The action of Triton X-100R.7 results in the solubilization of membrane proteins and the disruption of cell membranes . This leads to changes in cell volume and the inhibition of certain biochemical processes, such as photophosphorylation . These effects can be used to extract proteins or organelles from cells for further analysis .
Action Environment
The action of Triton X-100R.7 can be influenced by environmental factors. For example, the presence of osmotically active materials can affect the extent of cell swelling induced by Triton X-100R.7 . Furthermore, regulatory and environmental concerns have led to restrictions on the use of Triton X-100R.7 in certain regions .
properties
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[4-(2,4,4-trimethylpentan-2-yl)cyclohexyl]oxyethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H56O8/c1-27(2,3)24-28(4,5)25-6-8-26(9-7-25)36-23-22-35-21-20-34-19-18-33-17-16-32-15-14-31-13-12-30-11-10-29/h25-26,29H,6-24H2,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQJNBKDKLMCALZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(C)(C)C1CCC(CC1)OCCOCCOCCOCCOCCOCCOCCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H56O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701018415 |
Source


|
| Record name | Triton X-100R.7 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701018415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
520.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-[2-[2-[2-[2-[2-[4-(2,4,4-Trimethylpentan-2-yl)cyclohexyl]oxyethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(3Ar,4S,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-(5-bromopentyl)pentanamide](/img/structure/B1140046.png)

![Octadecanamide, N-[(1S,2R,3E)-1-[(alpha-D-galactopyranosyloxy)methyl]-2-hydroxy-3-heptadecen-1-yl]-](/img/structure/B1140050.png)
![1,3-Benzenedisulfonic acid, 4-[[2-(4-iodophenyl)diazenyl][2-(4-nitrophenyl)hydrazinylidene]methyl]-, sodium salt (1:1)](/img/structure/B1140052.png)

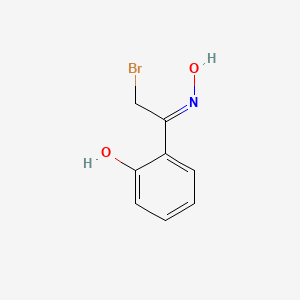
![[(5S,6R,7R,8R)-6-acetyloxy-8-azido-2,2-dimethyl-1,3,10-trioxaspiro[4.5]decan-7-yl] acetate](/img/structure/B1140057.png)
